[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LKY-047 is a derivative of Decursin and is known for its potent and selective inhibition of cytochrome P450 2J2 (CYP2J2). This compound is a reversible competitive inhibitor with an IC50 value of 1.7 micromolar. It is inactive against other human cytochrome P450 enzymes, making it highly selective for CYP2J2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LKY-047 involves the esterification of (7S)-(+)-(4-nitrophenyl)-acrylic acid with 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester. The reaction conditions typically include the use of human liver microsomes and NADPH to evaluate the inhibitor potencies .
Industrial Production Methods: Industrial production methods for LKY-047 are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Types of Reactions: LKY-047 undergoes competitive inhibition reactions, particularly with CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities. It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation .
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes and NADPH. The reactions are typically carried out in vitro to evaluate the inhibitory effects of LKY-047 on CYP2J2 .
Major Products Formed: The major products formed from these reactions include the demethylated and hydroxylated metabolites of astemizole, terfenadine, and ebastine .
Scientific Research Applications
LKY-047 is primarily used in scientific research to study the inhibition of CYP2J2. This enzyme is involved in the metabolism of various endogenous and exogenous compounds, including drugs. By inhibiting CYP2J2, LKY-047 helps researchers understand the role of this enzyme in drug metabolism and its potential implications in drug-drug interactions .
Mechanism of Action
LKY-047 exerts its effects by binding to the active site of CYP2J2, thereby inhibiting its enzymatic activity. This inhibition is competitive, meaning LKY-047 competes with the substrate for binding to the enzyme. The molecular targets involved include the active site of CYP2J2, where LKY-047 forms a reversible complex .
Comparison with Similar Compounds
Similar Compounds:
- Sesamin
- 1-(3-chlorophenyl)-3-phenylurea
Uniqueness: LKY-047 is unique due to its high selectivity for CYP2J2. Unlike other inhibitors, it does not affect other human cytochrome P450 enzymes, making it a valuable tool for studying the specific role of CYP2J2 in drug metabolism .
Properties
Molecular Formula |
C23H19NO7 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1 |
InChI Key |
AEVGNLMZEXKNKR-MRSBXDGLSA-N |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.